molecular formula C16H11F2N3O2 B12167243 (5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one

(5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one

Cat. No.: B12167243
M. Wt: 315.27 g/mol
InChI Key: NDJSFIHPSFWXOT-UHFFFAOYSA-N
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Description

(5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one is a complex organic compound characterized by its unique structure, which includes a quinoline core and a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one typically involves the condensation of 4-(difluoromethoxy)phenylhydrazine with quinoline-8-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the feasibility of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its unique structure allows it to interact with cancer cell targets, potentially leading to the development of new treatments.

Industry

The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they hold promise for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones

Uniqueness

(5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one stands out due to its unique combination of a quinoline core and a difluoromethoxyphenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H11F2N3O2

Molecular Weight

315.27 g/mol

IUPAC Name

5-[[4-(difluoromethoxy)phenyl]diazenyl]quinolin-8-ol

InChI

InChI=1S/C16H11F2N3O2/c17-16(18)23-11-5-3-10(4-6-11)20-21-13-7-8-14(22)15-12(13)2-1-9-19-15/h1-9,16,22H

InChI Key

NDJSFIHPSFWXOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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